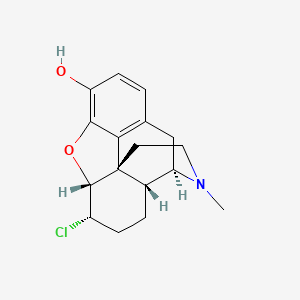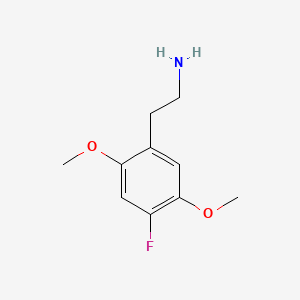
N-(1-(Piperidinocarbonyl)ethyl)propionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Piperidinocarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with piperidine derivatives under controlled conditions. One common method includes the acylation of piperidine with propionanilide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Piperidinocarbonyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
N-(1-(Piperidinocarbonyl)ethyl)propionanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in pain management and anesthesia.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(1-(Piperidinocarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist, binding to these receptors and mimicking the effects of endogenous ligands. This interaction leads to the modulation of pain signals and other physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid.
Alfentanil: Another synthetic opioid with a similar structure but different pharmacokinetic properties.
Sufentanil: A highly potent opioid analgesic used in medical settings.
Uniqueness
N-(1-(Piperidinocarbonyl)ethyl)propionanilide is unique due to its specific structural features and pharmacological profile. Unlike some of its analogs, it may offer a different balance of efficacy and safety, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
96977-55-8 |
|---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)19(15-10-6-4-7-11-15)14(2)17(21)18-12-8-5-9-13-18/h4,6-7,10-11,14H,3,5,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
CEYYTBXCRDQXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


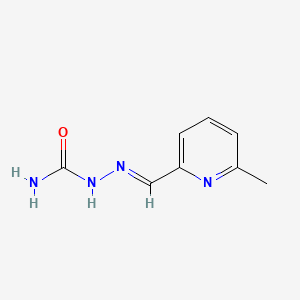
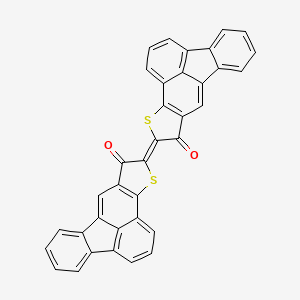
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
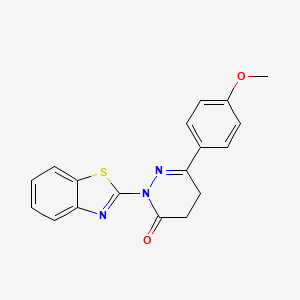

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
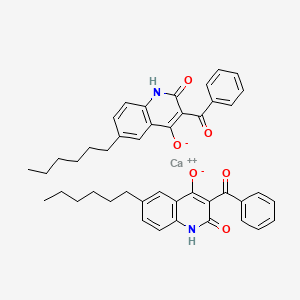
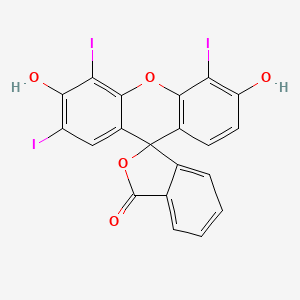
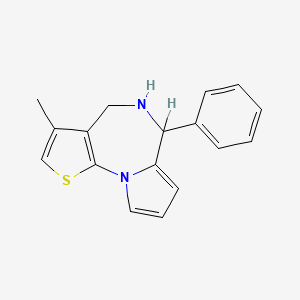
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)

